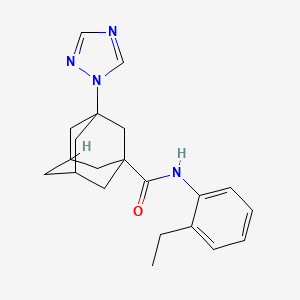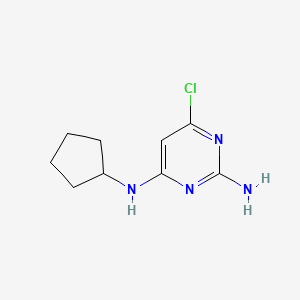![molecular formula C16H17NO5S B4581656 {2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid](/img/structure/B4581656.png)
{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid
Descripción general
Descripción
{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid is a synthetic organic compound with the molecular formula C16H17NO5S It is known for its unique chemical structure, which includes a phenoxy acetic acid moiety substituted with a methyl group and a sulfamoyl group attached to a methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Acetic Acid Core: This step involves the reaction of phenol with chloroacetic acid under basic conditions to form phenoxy acetic acid.
Introduction of the Methyl Group: The phenoxy acetic acid is then subjected to Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the methyl group at the 2-position.
Sulfamoylation: The final step involves the introduction of the sulfamoyl group. This can be achieved by reacting the methylphenyl derivative with sulfamoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy acetic acid moiety, using reagents such as sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenoxy acetic acid derivatives.
Aplicaciones Científicas De Investigación
{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and certain types of cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of {2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects. The phenoxy acetic acid moiety may also play a role in the compound’s activity by facilitating its binding to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
{2-Methyl-4-sulfamoyl-phenoxy}acetic acid: Similar structure but lacks the methylphenyl group.
{4-Methylphenylsulfamoyl}acetic acid: Similar structure but lacks the phenoxy group.
{2-Methyl-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetic acid: Similar structure but with a chlorine substituent instead of a methyl group.
Uniqueness
{2-Methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy}acetic acid is unique due to the presence of both the methylphenyl and sulfamoyl groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-[2-methyl-4-[(4-methylphenyl)sulfamoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-3-5-13(6-4-11)17-23(20,21)14-7-8-15(12(2)9-14)22-10-16(18)19/h3-9,17H,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQZJEDHYQHDJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4581583.png)
![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B4581586.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581596.png)
![2-(2-methoxyphenoxy)-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4581599.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4581605.png)

![3-[(5-nitro-2-furyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B4581611.png)


![1-(1-ADAMANTYL)-4-[(2,3,4,5,6-PENTAMETHYLPHENYL)SULFONYL]PIPERAZINE](/img/structure/B4581660.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)
![2-[2-[[5-(2-Fluorophenyl)furan-2-yl]methylamino]ethylamino]ethanol;dihydrochloride](/img/structure/B4581677.png)

![N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)
